N-(4-Bromophenyl)-N'-(2-chloroethyl)urea
Overview
Description
N-(4-Bromophenyl)-N’-(2-chloroethyl)urea is an organic compound that belongs to the class of ureas This compound features a bromophenyl group and a chloroethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(2-chloroethyl)urea typically involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-(2-chloroethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-(2-chloroethyl)urea would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group could potentially form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-N’-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N-(4-Bromophenyl)-N’-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
N-(4-Bromophenyl)-N’-(2-chloroethyl)urea is unique due to the presence of both bromophenyl and chloroethyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-chloroethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-7-1-3-8(4-2-7)13-9(14)12-6-5-11/h1-4H,5-6H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBSBVNASIARDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296084 | |
Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15145-38-7 | |
Record name | N-(4-Bromophenyl)-N′-(2-chloroethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15145-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 107548 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15145-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromophenyl)-N'-(2-chloroethyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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